molecular formula C12H14N2O3 B11175563 N-(4-carbamoylphenyl)oxolane-2-carboxamide

N-(4-carbamoylphenyl)oxolane-2-carboxamide

Cat. No.: B11175563
M. Wt: 234.25 g/mol
InChI Key: FSZYBIFIACXSAG-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)oxolane-2-carboxamide is a chemical compound with the molecular formula C12H14N2O3. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a carbamoylphenyl group and an oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)oxolane-2-carboxamide typically involves the reaction of 4-aminobenzamide with oxolane-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions may include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to ensure consistent quality. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

N-(4-carbamoylphenyl)oxolane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of antiviral and anticancer treatments.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s effects are mediated through various biochemical pathways, which are the subject of ongoing research.

Comparison with Similar Compounds

N-(4-carbamoylphenyl)oxolane-2-carboxamide can be compared with other similar compounds, such as:

  • N-(4-carbamoylphenyl)oxolane-2-carboxylate
  • N-(4-carbamoylphenyl)tetrahydrofuran-2-carboxamide

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

N-(4-carbamoylphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C12H14N2O3/c13-11(15)8-3-5-9(6-4-8)14-12(16)10-2-1-7-17-10/h3-6,10H,1-2,7H2,(H2,13,15)(H,14,16)

InChI Key

FSZYBIFIACXSAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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